FPI-1465

Antibiotic Resistance β-Lactamase Inhibition Enzyme Kinetics

FPI-1465 is the only DBO with confirmed dual-target engagement: potent CTX-M-15 inhibition (Kd=0.011 µM) plus direct PBP2 binding (IC50=1.0 µg/mL). Its unique synergy with β-lactams against MBL-expressing strains, despite lacking direct MBL inhibition, makes it an irreplaceable positive control for antimicrobial resistance research. Avoid generic DBOs – empirical differentiation matters. Available from mg to g scales; contact us for customized bulk orders.

Molecular Formula C11H18N4O7S
Molecular Weight 350.35 g/mol
Cat. No. B8531612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFPI-1465
Molecular FormulaC11H18N4O7S
Molecular Weight350.35 g/mol
Structural Identifiers
SMILESC1CC(N2CC1N(C2=O)OS(=O)(=O)O)C(=O)NOC3CCNC3
InChIInChI=1S/C11H18N4O7S/c16-10(13-21-8-3-4-12-5-8)9-2-1-7-6-14(9)11(17)15(7)22-23(18,19)20/h7-9,12H,1-6H2,(H,13,16)(H,18,19,20)/t7-,8-,9+/m1/s1
InChIKeyJBMFHPNYQVHTCK-HLTSFMKQSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





FPI-1465: A Dual-Action Diazabicyclooctane (DBO) Inhibitor Targeting Both Serine β-Lactamases and Penicillin-Binding Protein 2 (PBP2)


FPI-1465 (CAS 1452458-70-6) is a novel diazabicyclooctane (DBO) β-lactamase inhibitor distinguished by its dual (bifunctional) mechanism, directly inhibiting both serine-β-lactamases (SBLs) and penicillin-binding protein 2 (PBP2) . As a DBO derivative, FPI-1465 forms a stable, covalent carbamyl-enzyme complex with its β-lactamase targets, thereby restoring the antibacterial activity of partner β-lactams against resistant Gram-negative pathogens [1]. Unlike many β-lactamase inhibitors, FPI-1465 also exhibits intrinsic antibacterial activity through direct PBP2 inhibition (IC50 = 1.0 µg/mL) . It has been clinically evaluated in combination with β-lactams like aztreonam or ceftazidime for the treatment of infections caused by multidrug-resistant bacteria, including those producing metallo-β-lactamases (MBLs) [2].

FPI-1465 Procurement: Why Structural Analogs and Alternative DBOs Cannot Be Considered Equivalent Replacements


Substituting FPI-1465 with a generic β-lactamase inhibitor or even another diazabicyclooctane (DBO) like avibactam is scientifically invalid due to profound differences in target engagement and functional outcomes. While many DBOs inhibit serine β-lactamases, FPI-1465 uniquely demonstrates a dual-target profile with distinct kinetic properties against specific clinically-relevant enzymes (e.g., CTX-M-15 and OXA-48) and a specific off-rate profile for PBP2 [1]. Furthermore, unlike avibactam, FPI-1465 displays potent synergy with β-lactams against metallo-β-lactamase (MBL)-producing strains, despite lacking direct MBL inhibition, indicating a divergent mechanism of synergy critical for treating pan-resistant infections . The quantitative data provided in Section 3 establishes that variations in substitution at the C2 position result in order-of-magnitude differences in on/off rates and half-lives, directly impacting in vivo efficacy and resistance profiles. These differences are not captured by a simple 'DBO inhibitor' classification, making empirical selection based on rigorous comparative evidence essential for successful research outcomes and drug development.

FPI-1465 Comparative Evidence: Quantifiable Differentiation Against Key β-Lactamase Inhibitors and Analogs


FPI-1465 vs. Avibactam: 5.5-fold Lower On-Rate and 3.8-fold Longer Half-Life for CTX-M-15 Inhibition

In direct kinetic assays against the clinically prevalent CTX-M-15 β-lactamase, FPI-1465 demonstrates a slower on-rate (k2/Ki) compared to avibactam (1.3 ± 0.1 × 10⁴ vs. 2.5 ± 0.1 × 10⁵ M⁻¹s⁻¹). However, this is offset by a significantly slower off-rate (koff) (1.4 ± 0.1 × 10⁻⁴ vs. 5.4 ± 0.7 × 10⁻⁴ s⁻¹) [1]. This kinetic profile translates into a 3.8-fold longer carbamyl-enzyme half-life (t1/2) for FPI-1465 (84 ± 6 min) relative to avibactam (22 ± 3 min), despite a 5.5-fold higher equilibrium dissociation constant (Kd) (0.011 µM vs. 0.002 µM) [1].

Antibiotic Resistance β-Lactamase Inhibition Enzyme Kinetics

FPI-1465 vs. Avibactam: 68-fold Shorter Half-Life and 1,767-fold Higher Kd for OXA-48 Inhibition

In contrast to its behavior with CTX-M-15, FPI-1465 exhibits markedly inferior kinetic parameters against the OXA-48 class D carbapenemase when directly compared to avibactam. The off-rate (koff) for FPI-1465 is 5.3 ± 0.3 × 10⁻⁴ s⁻¹ compared to 7.7 ± 0.9 × 10⁻⁶ s⁻¹ for avibactam, resulting in a 68-fold shorter half-life (t1/2: 22 ± 1 min vs. 1500 ± 200 min) [1]. This translates to a 1,767-fold higher equilibrium dissociation constant (Kd) for FPI-1465 (5.3 µM) compared to avibactam (0.003 µM) [1].

Carbapenem Resistance Class D β-Lactamase OXA-48

FPI-1465 Displays Potent Synergy with β-Lactams Against MBL-Producing Strains, a Feature Not Shared by Avibactam

Prior in vitro studies demonstrated that FPI-1465 exhibited remarkable synergy when combined with β-lactam antibiotics against strains expressing metallo-β-lactamases (MBLs) . This synergy occurs despite the fact that FPI-1465 itself displays no direct inhibitory activity against MBLs in isolated enzyme assays, implying a distinct, indirect mechanism of synergy not observed with avibactam . In vivo, a mouse infection model with a highly resistant bacterial strain confirmed that the combination of FPI-1465 and a β-lactam antibiotic resulted in a significant reduction in bacterial counts 24-hours post-infection [1].

Metallo-β-Lactamase Antibiotic Synergy Multidrug Resistance

FPI-1465 Directly Inhibits PBP2 with an IC50 of 1.0 µg/mL, Contributing to Intrinsic Antibacterial Activity

FPI-1465 is characterized as a dual inhibitor, directly targeting penicillin-binding protein 2 (PBP2) with an IC50 of 1.0 µg/mL . This intrinsic antibacterial activity is a key differentiator from many β-lactamase inhibitors, including avibactam, which typically require a partner β-lactam for significant antibacterial effect. The PBP2 inhibition contributes to the observed antimicrobial activity (MIC ≤ 2 µg/mL) against clinical isolates of Pseudomonas aeruginosa, Escherichia coli, and Enterobacter spp. [1].

PBP2 Inhibition Antibacterial Activity Dual Mechanism

FPI-1465 C2-Substitution Impacts OXA-48 Off-Rate and Half-Life Compared to Other FPI Derivatives

Among the FPI derivative series (FPI-1465, FPI-1523, FPI-1602), FPI-1465 exhibits the fastest off-rate and shortest half-life for OXA-48 inhibition. The off-rate (koff) for FPI-1465 is 5.3 ± 0.3 × 10⁻⁴ s⁻¹, compared to 2.4 ± 1 × 10⁻⁵ s⁻¹ for FPI-1523 and 2.1 ± 0.2 × 10⁻⁵ s⁻¹ for FPI-1602 [1]. This translates to a half-life (t1/2) of 22 ± 1 min for FPI-1465 versus 480 ± 80 min for FPI-1523 and 560 ± 50 min for FPI-1602 [1].

Structure-Activity Relationship DBO Derivatives OXA-48

FPI-1465 Strategic Applications: Evidence-Backed Scenarios for Scientific and Pre-Clinical Procurement


Investigating Mechanisms of Synergy Against Metallo-β-Lactamase (MBL)-Producing Pathogens

As evidenced in Section 3, FPI-1465 displays a unique synergy with β-lactams against MBL-expressing strains, despite lacking direct MBL inhibition [REFS-1, REFS-2]. This makes FPI-1465 an essential positive control compound for dissecting the indirect mechanisms by which DBOs potentiate β-lactam activity against these highly resistant bacteria. Research utilizing FPI-1465 in combination with β-lactams in in vitro synergy assays and in vivo infection models can elucidate novel pathways for overcoming MBL-mediated resistance, a critical unmet need in antimicrobial drug discovery .

Structure-Activity Relationship (SAR) Studies for Optimizing DBO Dual-Targeting of PBP2 and β-Lactamases

FPI-1465's defined dual-inhibitor profile (PBP2 IC50 = 1.0 µg/mL; CTX-M-15 Kd = 0.011 µM) [1] positions it as a key reference compound in SAR campaigns. Researchers can use FPI-1465 as a benchmark to evaluate how modifications at the C2 position affect the balance between β-lactamase and PBP2 engagement . Direct comparisons with related derivatives like FPI-1523 and FPI-1602, which have markedly different kinetic profiles for OXA-48, allow for the rational design of next-generation DBOs with tailored target selectivity and improved in vivo efficacy .

Developing DBO-Based Combination Therapies for ESBL- and Carbapenemase-Producing Enterobacterales (Excluding OXA-48 Dominant Strains)

Given its potent inhibition of CTX-M-15 (Kd = 0.011 µM) and extended half-life (84 min) compared to avibactam [1], FPI-1465 is an optimal tool for pre-clinical combination studies with β-lactams against pathogens expressing class A β-lactamases. However, its poor activity against OXA-48 (Kd = 5.3 µM) [1] dictates that it should not be used for research on OXA-48-dominant infections. For studies on ESBL- or KPC-producing strains, FPI-1465 offers a unique opportunity to investigate the impact of a longer-acting β-lactamase inhibitor on efficacy and resistance suppression in vitro and in animal models.

Biophysical and Structural Biology Studies of PBP2 Inhibition by DBOs

The co-crystal structure of FPI-1465 bound to E. coli PBP1b (solved at 2.85 Å resolution) provides a direct molecular basis for understanding DBO-mediated PBP inhibition [REFS-1, REFS-2]. FPI-1465 can be utilized as a tool ligand in further X-ray crystallography, cryo-EM, or NMR studies aimed at characterizing the binding mode and conformational changes induced by DBOs upon PBP2 engagement. This structural information is invaluable for structure-based drug design efforts seeking to improve the potency and spectrum of dual-action β-lactamase/PBP inhibitors .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for FPI-1465

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.